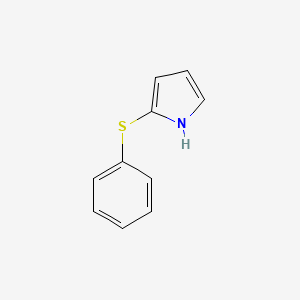

2-Phenylthiopyrrole

Description

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2-phenylsulfanyl-1H-pyrrole |

InChI |

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H |

InChI Key |

SFTLCQGBKKNCHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis of this compound via a Grignard reaction proceeds through nucleophilic substitution at the pyrrole ring’s 2-position. Phenyl magnesium bromide acts as the nucleophile, displacing a thiocyanate group from 2-thiocyanopyrrole (11) to form the phenylthioether intermediate (12). This reaction is conducted in anhydrous tetrahydrofuran (THF) under inert conditions to prevent hydrolysis of the Grignard reagent. The mechanism involves:

-

Formation of the Grignard reagent : Bromobenzene reacts with magnesium in THF to generate phenyl magnesium bromide.

-

Nucleophilic attack : The Grignard reagent attacks 2-thiocyanopyrrole, replacing the thiocyanate group with a phenylthio moiety.

-

Workup and purification : The crude product is extracted, washed, and purified via chromatography.

Experimental Procedure

Reagents :

-

2-Thiocyanopyrrole (4.0 mmol)

-

Phenyl magnesium bromide (7.8 mmol in THF)

-

Anhydrous THF, ethyl acetate, ammonium chloride (20% aqueous), sodium carbonate, magnesium sulfate

Steps :

-

Reagent preparation : Phenyl magnesium bromide is synthesized by reacting bromobenzene (0.75 mL) with magnesium chips (0.19 g) in THF (20 mL) at 0°C.

-

Reaction : A solution of 2-thiocyanopyrrole in THF (20 mL) is added dropwise to the Grignard reagent at 0°C. The mixture is stirred for 30 minutes.

-

Workup : The reaction is quenched with crushed ice, extracted with ethyl acetate, and washed with NH₄Cl and brine.

-

Purification : The organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (35% hexane in chloroform).

Analytical Characterization

The product is characterized using spectroscopic methods:

-

IR Spectroscopy : A broad peak at 3420 cm⁻¹ corresponds to the N-H stretch of the pyrrole ring.

-

¹H NMR (CDCl₃) : δ 8.20 (br s, 1H, NH), 7.40–7.20 (m, 5H, aromatic protons), 6.70–6.50 (m, 2H, pyrrole β-protons), 6.10–6.00 (m, 1H, pyrrole α-proton).

Comparative Analysis of Sulfenylation Strategies

Stability and Reactivity

This compound exhibits superior stability under acidic conditions compared to analogues like 2-(2,4-dinitrobenzenesulfenyl)pyrrole. While nitro-substituted sulfenyl groups enhance thermal stability, they reduce electrophilic substitution reactivity. For instance, this compound undergoes formylation and nitration more readily than its nitrobenzenesulfenyl counterparts, making it preferable for subsequent functionalization.

Alternative Synthetic Routes

Although the Grignard method dominates, other approaches have been explored:

-

Thioether Formation : Reaction of pyrrole with phenyl disulfide in the presence of Lewis acids (e.g., AlCl₃). However, this method yields lower regioselectivity.

-

Cyclization Strategies : Pyrrolobenzothiazepinone intermediates (e.g., 9a) can serve as precursors, but these routes are multistep and less efficient.

Data Tables: Synthesis Parameters and Outcomes

Table 1: Optimization of Grignard Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Anhydrous THF | |

| Temperature | 0°C (reflux avoided) | |

| Reaction Time | 30 minutes | |

| Purification Method | Column chromatography (hexane/CHCl₃) | |

| Yield | 93% |

Table 2: Spectroscopic Data for this compound

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiopyrrole undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the phenylthio group, yielding pyrrole.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrrole.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-Phenylthiopyrrole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the synthesis of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Phenylthiopyrrole involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylpyrrole Antifungals: Fenpiclonil and Fludioxonil

Fenpiclonil and fludioxonil are synthetic phenylpyrrole fungicides derived from the natural antibiotic pyrrolnitrin. These compounds share a pyrrole core with aryl substituents but differ from 2-phenylthiopyrrole in their functional groups:

- Fenpiclonil : Contains a 2-chloro-5-nitrobenzamide substituent.

- Fludioxonil : Features a 2,2-difluoro-1,3-benzodioxole group.

Thiophene and Selenium Analogs

Ethyl 2-Amino-5-Methyl-4-Phenylthiophene-3-Carboxylate

This thiophene derivative replaces the pyrrole ring with a thiophene core but retains a phenylthio group. Thiophenes are more aromatic than pyrroles, leading to reduced reactivity in electrophilic substitution. The phenylthio group at C4 in this compound may stabilize charge transfer in photophysical applications, contrasting with the C2 position in this compound .

2-(Phenylselenothio)pyridine

This pyridine-based compound substitutes sulfur with selenium in the phenylthio group. Selenium’s larger atomic radius and polarizability could enhance redox activity compared to sulfur in this compound. Such analogs are valuable in catalysis and medicinal chemistry for their unique electronic profiles .

Methylthio-Substituted Pyrrolidine (8h)

The compound 2-Allyl-2-[2-(methylthio)phenyl]-5-phenylpyrrolidine (8h) shares a methylthio (-SMe) substituent but on a pyrrolidine ring rather than pyrrole. Pyrrolidines are saturated, reducing conjugation effects compared to aromatic pyrroles. The methylthio group in 8h may act as a directing group in cyclization reactions, whereas the phenylthio group in this compound could participate in π-π stacking .

Key Research Findings and Gaps

- Antifungal Potential: Despite structural similarities to fenpiclonil/fludioxonil, this compound’s bioactivity remains underexplored. Its sulfur group may offer novel binding modes against fungal targets like Bos1 .

- Electronic Properties : The phenylthio group’s electron-withdrawing nature could enhance charge transport in organic electronics, contrasting with selenium analogs’ redox activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Phenylthiopyrrole?

Methodological Answer:

- Reaction Parameters : Adjust temperature (typically 60–100°C), solvent polarity (e.g., THF or DMF), and reaction time (6–24 hours) to balance yield and purity. Excess reagents (e.g., phenylthiol derivatives) may improve substitution efficiency .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation .

- Purification : Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product.

| Synthesis Optimization Parameters | Typical Range | Analytical Validation |

|---|---|---|

| Temperature | 60–100°C | TLC (Rf value tracking) |

| Solvent | THF/DMF | NMR (peak integration) |

| Reaction Time | 6–24 hours | HPLC (purity >95%) |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use and NMR to identify aromatic protons (δ 6.5–8.0 ppm) and thiocarbonyl groups (δ 190–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to identify rate-determining steps. Use Arrhenius plots to calculate activation energy .

- Isotopic Labeling : Introduce or deuterated reagents to trace sulfur migration pathways in cyclization reactions .

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and verify intermediates (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs) to resolve peak assignment conflicts .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., oxidation of thioether groups) that may skew results .

- Collaborative Reproducibility : Replicate experiments in independent labs to confirm structural assignments .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area .

- ADMET Prediction : Apply tools like SwissADME to assess absorption, distribution, and toxicity profiles .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in this compound research?

Methodological Answer:

- Detailed Documentation : Record reaction conditions (e.g., humidity, inert atmosphere) and instrument calibration data .

- Open Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo for peer validation .

- Ethical Synthesis : Avoid hazardous reagents (e.g., carbon disulfide) and adhere to waste disposal regulations (e.g., EPA guidelines) .

Q. How can researchers mitigate risks when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis .

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays in vitro before scaling up .

- Emergency Protocols : Maintain spill kits with activated carbon and neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.